S107 hydrochloride

Description

Discovery and Developmental Timeline

S107 emerged from efforts to target RyR-mediated Ca²⁺ leak, a hallmark of conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. Key developmental milestones include:

Mechanistic Insights : S107’s selectivity for RyR2 over other ion channels (e.g., voltage-gated Na⁺, K⁺, Ca²⁺) was confirmed via high-throughput screens. Its efficacy in CPVT models led to its classification as a "Rycal" (Ryanodine Receptor Calcium Leak Inhibitor).

Classification within 1,4-Benzothiazepine Derivatives

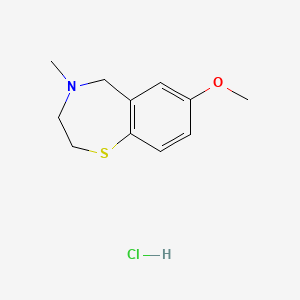

S107 belongs to the 1,4-benzothiazepine family, distinguished by its seven-membered ring fused to a benzene and thiazepine moiety. Structural features include:

| Feature | This compound | Other 1,4-Benzothiazepines (e.g., Diltiazem) |

|---|---|---|

| Core Structure | 1,4-Benzothiazepine with methoxy substituent | 1,4-Benzothiazepine with diethylaminoethyl group |

| Receptor Target | RyR2 (calcium channel) | L-type Ca²⁺ channels (cardiac/vascular) |

| Mechanism | Stabilizes RyR2-calstabin2 complex | Blocks Ca²⁺ influx via pore occlusion |

| Therapeutic Focus | Calcium leak inhibition in cardiac/skeletal muscle | Hypertension, angina (vasodilation) |

Synthetic Pathways : S107 is synthesized via methylation of 7-methoxy-2,3,4,5-tetrahydrobenzothiazepine intermediates, often involving Ni-based catalysis and Swern oxidation steps.

Emergence as a Research Tool in Calcium Signaling Studies

S107’s utility spans multiple disease models, leveraging its ability to rescue Ca²⁺ handling defects:

Technical Advantages :

Properties

IUPAC Name |

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS.ClH/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12;/h3-4,7H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKSAHANRLKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

S107 hydrochloride is synthesized through a series of chemical reactions involving the formation of the 1,4-benzothiazepine core structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

S107 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

S107 hydrochloride has a wide range of applications in scientific research:

- Chemistry : Utilized as a stabilizer in studies involving calcium signaling pathways.

- Biology : Employed in research on muscle function and calcium release channels.

- Medicine : Investigated for therapeutic effects in conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and Duchenne muscular dystrophy (DMD).

- Industry : Used in developing new drugs targeting calcium signaling disorders.

This compound exhibits several notable biological activities:

- Calcium Homeostasis : Restores resting intracellular calcium levels in cardiac myocytes, improving contractility in heart failure models.

- Neuroprotection : Mitigates amyloid-beta toxicity in neuronal cells by preserving calstabin2 binding to RyR2 complexes.

- Lifespan Extension : Increases lifespan in Drosophila models, suggesting potential benefits against oxidative stress.

Case Study 1: Neuroprotective Effects

A study involving SH-SY5Y neuroblastoma cells demonstrated that S107 treatment significantly reduced amyloid-beta peptide levels and their precursors. This reduction was linked to decreased γ-secretase-mediated cleavage products, indicating a mechanism for reducing amyloid pathology .

Case Study 2: Cardiac Function Improvement

In Rbm20 knockout rat models, S107 administration improved contractile function by stabilizing RyR2 channels and restoring normal calcium dynamics. This suggests its potential as a treatment for heart failure characterized by impaired calcium handling .

Case Study 3: Lifespan Extension in Drosophila

Research showed that S107 supplementation increased mean lifespan by approximately 19.6% in fruit flies, attributed to its ability to counteract oxidative stress induced by environmental toxins .

Properties and Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation : Can form oxidized derivatives under specific conditions.

- Reduction : Converts into reduced forms.

- Substitution : Involves replacing specific functional groups.

The major products from these reactions include various oxidized, reduced, and substituted derivatives.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Calcium Homeostasis | Restores intracellular calcium levels; improves cardiac contractility |

| Neuroprotection | Reduces amyloid-beta toxicity; preserves calstabin2 binding |

| Lifespan Extension | Increases lifespan in model organisms; reduces oxidative stress |

Mechanism of Action

S107 hydrochloride exerts its effects by stabilizing the RyR2 (type 2 ryanodine receptor) channels. It enhances the binding affinity of calstabin2 to these channels, preventing calcium leakage and ensuring proper calcium signaling. This stabilization is crucial in maintaining normal muscle function and preventing arrhythmias and other calcium-related disorders .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

JTV519 (K201)

- Mechanism: JTV519, another benzothiazepine, stabilizes RyR2-FKBP12.6 but exhibits off-target effects on potassium channels and β-adrenergic receptors, leading to pro-arrhythmic risks .

- Efficacy: While effective in reducing Ca²⁺ leak in N-terminal RyR2 mutations, its non-specificity limits clinical utility.

- Domain Specificity : JTV519 is less effective against C-terminal RyR2 mutations compared to S107, which demonstrates consistent efficacy across mutation domains .

Dantrolene

- Mechanism: Dantrolene inhibits RyR1 in skeletal muscle, reducing Ca²⁺ release.

- Clinical Use : Approved for malignant hyperthermia but ineffective in CPVT. S107, by contrast, directly targets RyR2 and prevents arrhythmias at lower doses in mouse models .

S48168

- Mechanism : A Rycal compound structurally related to S107, S48168 stabilizes RyR1-FKBP12 in skeletal muscle.

- Efficacy: Restores muscle function in DMD models by normalizing Ca²⁺ handling and extracellular matrix (ECM) organization. S107 similarly reverses ECM dysregulation (e.g., collagen1A, elastin) in DMD human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .

- Clinical Status : S48168 is in clinical trials for DMD, whereas S107 remains preclinical but shows superior specificity for RyR2 .

Diltiazem

- Limitations : Fails to address RyR2-mediated Ca²⁺ leak, a key pathology in CPVT. S107’s targeted RyR2 stabilization offers a mechanistically distinct advantage .

Key Research Findings and Data Tables

Table 1: Comparative Efficacy in Preclinical Models

| Compound | Target | EC₅₀ for RyR2 Stabilization | Off-Target Effects | Clinical Stage |

|---|---|---|---|---|

| S107 | RyR2-FKBP12.6 | 1–5 µM | None reported | Preclinical |

| JTV519 | RyR2, K⁺ channels | 5–10 µM | Pro-arrhythmic | Discontinued |

| S48168 | RyR1-FKBP12 | 2–7 µM | None reported | Phase II |

| Diltiazem | L-type Ca²⁺ | N/A | Hypotension | Approved |

Table 2: Impact on DMD hiPSC-CMs

| Parameter | DMD vs. Healthy Control (log2FC) | DMD + S107 vs. DMD (log2FC) |

|---|---|---|

| Collagen1A | +1.72 | -1.55 |

| Elastin | +1.88 | -1.72 |

| Sarcomere Length | -0.89 | +0.85 |

| Beat Rate (Hz) | +2.1 | -1.8 |

Data sourced from proteomic and functional analyses .

Mechanistic and Clinical Advantages of S107

- Age-Dependent Efficacy : In Drosophila models, S107 improved motor function and lifespan in an FK506-BP2-dependent manner, with effects intensifying with age .

- Muscle Restoration: In DMD hiPSC-CMs, S107 normalized sarcomere structure, ECM proteins, and contractility, outperforming non-Rycal compounds .

Biological Activity

S107 hydrochloride, a compound known for its biological activity, primarily acts as a stabilizer of ryanodine receptors (RyRs), particularly RyR1 and RyR2. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cardiac dysfunction.

S107 functions by enhancing the binding affinity of calstabin proteins to ryanodine receptors, thereby stabilizing these channels and preventing pathological calcium leakages from the sarcoplasmic reticulum. This stabilization is crucial for maintaining intracellular calcium homeostasis, which is vital for normal muscle contraction and neuronal signaling.

Key Findings on Biological Activity

- Calcium Homeostasis : S107 has been shown to restore resting intracellular calcium levels in cardiac myocytes, improving contractility in models of heart failure .

- Neuroprotection : Research indicates that S107 can mitigate the effects of amyloid-beta (Aβ) toxicity in neuronal cells by preventing the depletion of calstabin2 from RyR2 complexes, thus reducing Aβ-induced calcium dysregulation .

- Life Span Extension : In Drosophila models, S107 supplementation has been associated with a significant increase in lifespan, suggesting its role in promoting longevity through mechanisms that may involve oxidative stress reduction .

Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study involving SH-SY5Y neuroblastoma cells expressing APPswe (a model for Alzheimer's disease), S107 treatment significantly reduced the levels of Aβ peptides and their precursors. The treatment led to a decrease in γ-secretase-mediated cleavage products, indicating a potential mechanism for reducing amyloid pathology .

Case Study 2: Cardiac Function Improvement

In Rbm20 knockout rat models, S107 administration improved contractile function by stabilizing RyR2 channels and restoring normal calcium dynamics. This suggests that S107 could be beneficial in treating heart failure conditions characterized by impaired calcium handling .

Case Study 3: Lifespan Extension in Drosophila

Research on fruit flies demonstrated that S107 supplementation increased mean lifespan by approximately 19.6%. This effect was attributed to its ability to counteract oxidative stress induced by environmental toxins like paraquat .

Q & A

Q. What is the molecular mechanism of S107 hydrochloride in modulating calcium signaling?

this compound specifically stabilizes the RyR2 (type 2 ryanodine receptor)/FKBP12.6 complex, which regulates intracellular Ca²⁺ release in cardiac and skeletal muscle. To investigate this mechanism, use calcium imaging (e.g., Fluo-4 AM dye) in cardiomyocytes to measure real-time Ca²⁺ transients. Validate RyR2 stabilization via co-immunoprecipitation (Co-IP) and Western blotting for FKBP12.6 binding .

Q. What experimental protocols are recommended for studying this compound in vitro?

Standard protocols include:

- Cell-based assays : Use H9c2 cardiomyocytes or primary myocytes treated with S107 (typical concentration range: 1–10 μM). Monitor Ca²⁺ sparks using confocal microscopy.

- Protein interaction studies : Employ Co-IP with anti-RyR2 antibodies to confirm complex stabilization. Include controls with FKBP12.6-deficient models to verify specificity .

Q. How can researchers ensure reproducibility in this compound experiments?

- Document detailed methods, including compound purity (e.g., HPLC validation), solvent (DMSO/PBS), and storage conditions (−20°C, desiccated).

- Adhere to FAIR data principles: Share raw calcium imaging datasets and statistical codes in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in S107’s inhibitory effects across different experimental systems?

Contradictions may arise from variable S107/S105 ratios or cell-specific expression of RyR2 isoforms. Address this by:

- Performing quantitative proteomics (e.g., SILAC) to measure endogenous S107/S105 stoichiometry.

- Comparing results across multiple models (e.g., HEK293 vs. primary cardiomyocytes) and validating with RNase protection assays to quantify mRNA levels .

Q. What methodologies optimize this compound’s efficacy in disease models?

Q. How to validate S107’s specificity for RyR2 in complex biological systems?

Q. What statistical approaches address variability in S107’s functional data?

Q. How to integrate this compound studies with multi-omics datasets?

- Perform transcriptomic profiling (RNA-seq) of S107-treated cells to identify downstream pathways.

- Cross-reference with phosphoproteomics data to map Ca²⁺-dependent kinase activity (e.g., CaMKII) .

Methodological and Ethical Considerations

Q. What safety protocols are essential for handling this compound?

- Review Safety Data Sheets (SDS) for hazards (e.g., inhalation risks).

- Use PPE (gloves, lab coats) and work in a fume hood. Store in airtight containers with desiccant .

Q. How to report S107-related findings in compliance with journal standards?

- Structure manuscripts per IMRAD format: Detail methods sufficiently for replication (e.g., buffer compositions, equipment models).

- Deposit crystallography data (if applicable) in public repositories like PDB .

Q. What emerging applications of this compound warrant further exploration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.